molecular formula C13H13NO2 B1593674 4-(3-Methoxyphenoxy)aniline CAS No. 56705-86-3

4-(3-Methoxyphenoxy)aniline

Cat. No.: B1593674
CAS No.: 56705-86-3
M. Wt: 215.25 g/mol
InChI Key: MNHIVXZAHWHPHI-UHFFFAOYSA-N
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Description

“4-(3-Methoxyphenoxy)aniline” is a chemical compound with the CAS Number: 56705-86-3 . It has a molecular weight of 215.25 and its molecular formula is C13H13NO2 . The IUPAC name for this compound is 4-(3-methoxyphenoxy)phenylamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13NO2/c1-15-12-3-2-4-13(9-12)16-11-7-5-10(14)6-8-11/h2-9H,14H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 358.2±22.0 °C at 760 mmHg . The vapour pressure of the compound is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.4±3.0 kJ/mol . The flash point is 187.2±29.6 °C . The index of refraction is 1.599 . The molar refractivity is 63.6±0.3 cm3 . The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors . It has 3 freely rotating bonds .

Scientific Research Applications

Optimization of Src Kinase Inhibitors

One application of derivatives of 4-(3-Methoxyphenoxy)aniline is in the optimization of Src kinase inhibitors, which are significant in cancer research. Boschelli et al. (2001) discovered that modifying the C-4 anilino group led to potent inhibitors of Src kinase activity, crucial for developing treatments against Src-dependent cell proliferation and tumor growth (Boschelli, 2001).

Hydroxylation and Iodophenylation of N-arylamides

Itoh et al. (2002) investigated the introduction of a hydroxy group at the para position and N-iodophenylation of N-arylamides, demonstrating the chemical versatility of aniline derivatives for synthesizing complex molecules, potentially useful in pharmaceuticals and organic materials (Itoh, 2002).

Metabolites of Diclofenac

Kenny et al. (2004) synthesized and characterized the metabolites of diclofenac, including the hydroxy metabolites, highlighting the importance of understanding the metabolic pathways of pharmaceuticals for safety and efficacy assessments (Kenny, 2004).

Catalytic Oxidation of Phenolic and Aniline Compounds

Zhang et al. (2009) utilized Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds, presenting an environmentally friendly approach to removing hazardous substances from water, showcasing the potential of aniline derivatives in environmental remediation (Zhang, 2009).

Electrochemical Copolymerization

Mu (2004) explored the electrochemical copolymerization of aniline and o-aminophenol, leading to materials with potential applications in electrochromic devices and sensors, indicating the utility of aniline derivatives in advanced material science (Mu, 2004).

Schiff Base Complexes

Osowole (2011) synthesized metal(II) Schiff base complexes with 4-(thiophen-3-yl)-aniline, demonstrating applications in magnetic and thermal studies, which could have implications for material sciences and catalysis (Osowole, 2011).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

4-(3-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-12-3-2-4-13(9-12)16-11-7-5-10(14)6-8-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHIVXZAHWHPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355578
Record name 4-(3-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56705-86-3
Record name 4-(3-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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